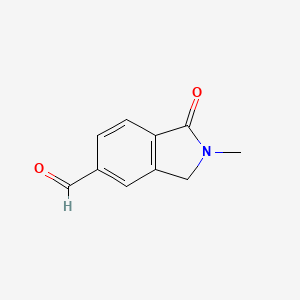
2-Methyl-1-oxoisoindoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxoisoindoline-5-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is a derivative of isoindoline, characterized by the presence of a methyl group at the 2-position, a carbonyl group at the 1-position, and an aldehyde group at the 5-position. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 2-Methyl-1-oxoisoindoline-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of 2-methylbenzylamine with phthalic anhydride, followed by oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-1-oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
2-Methyl-1-oxoisoindoline-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxoisoindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-Methyl-1-oxoisoindoline-5-carbaldehyde can be compared with other isoindoline derivatives, such as:
1-Oxoisoindoline-5-carbaldehyde: Lacks the methyl group at the 2-position.
2-Methyl-1-oxoisoindoline-3-carbaldehyde: Has the aldehyde group at the 3-position instead of the 5-position.
1-Oxoisoindoline-3-carbaldehyde:
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methyl-1-oxo-3H-isoindole-5-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-5-8-4-7(6-12)2-3-9(8)10(11)13/h2-4,6H,5H2,1H3 |
InChI Key |
OOUZSPCGAYZDQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















